beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

Description

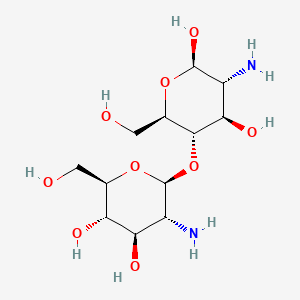

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTSDROPCWIKKY-PMCTYKHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584131 | |

| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77224-08-9, 148411-57-8 | |

| Record name | 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77224-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chitosan, 2-hydroxypropanoate (ester) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Stereochemistry, and Advanced Nomenclature in Glycochemistry

Precise Chemical Nomenclature and Glycan Representation of β-D-Glucosaminyl-(1→4)-β-D-Glucosamine

The precise naming and representation of carbohydrates are essential for unambiguous scientific communication. β-D-glucosaminyl-(1→4)-β-D-glucosamine is identified by several nomenclature systems, each providing specific structural information.

The formal IUPAC name for this compound is (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol. nih.gov A more commonly used systematic name in carbohydrate chemistry is 2-amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose. nih.gov The term "chitobiose" is also used, although it can sometimes be ambiguous as it may also refer to the N-acetylated form. researchgate.net

In addition to textual names, several systems use condensed strings and symbols to represent glycan structures. These notations are designed to be machine-readable and provide a concise way to describe complex carbohydrates. For β-D-glucosaminyl-(1→4)-β-D-glucosamine, the IUPAC condensed format is GlcN(b1-4)b-GlcN. nih.gov

| Nomenclature System | Representation |

|---|---|

| Full IUPAC Name | (2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

| Systematic Name | 2-amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose |

| Common Name | Chitobiose (deacetylated) |

| IUPAC Condensed | GlcN(b1-4)b-GlcN |

| LINUCS | [][b-D-GlcpN]{[(4+1)][b-D-GlcpN]{}} |

Configurational and Conformational Analysis

The three-dimensional structure of β-D-glucosaminyl-(1→4)-β-D-glucosamine is defined by the configuration of its stereocenters and the conformation of its pyranose rings and glycosidic linkage.

The compound consists of two D-glucosamine units. The "D" designation refers to the stereochemistry at the C5 carbon atom. Each glucosamine (B1671600) residue is in a six-membered ring form (pyranose). The linkage between the two monosaccharide units is a β-(1→4) glycosidic bond. This specifies two key geometric features:

Anomeric Configuration : The term "β" (beta) refers to the stereochemistry at the anomeric carbon (C1), the carbon atom that was part of the aldehyde group in the open-chain form. In the β-configuration, the substituent at the anomeric carbon is oriented above the plane of the sugar ring. khanacademy.org In this disaccharide, the glycosidic bond originates from the C1 of the non-reducing glucosamine unit in the β-configuration. The reducing end glucosamine unit also has a β-configuration at its anomeric center. nih.gov

Linkage Geometry : The "(1→4)" designation indicates that the C1 of the non-reducing glucosamine unit is covalently linked via an oxygen atom to the C4 of the reducing glucosamine unit. khanacademy.org This specific linkage, combined with the β-anomeric configuration, results in a relatively linear and rigid structure compared to α-linked polymers like starch.

The flexibility of the disaccharide is largely determined by the rotation around the glycosidic bond, which is defined by two torsion angles (also known as dihedral angles): phi (φ) and psi (ψ).

Phi (φ) is defined by the atoms O5-C1-O4'-C4'

Psi (ψ) is defined by the atoms C1-O4'-C4'-C3' (where atoms of the reducing unit are primed).

| Torsion Angle | Defining Atoms | Description |

|---|---|---|

| Phi (φ) | O5-C1-O4'-C4' | Rotation around the C1-O4' bond. |

| Psi (ψ) | C1-O4'-C4'-C3' | Rotation around the O4'-C4' bond. |

Theoretical Approaches to Molecular Modeling and Simulation

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the structural and dynamic properties of carbohydrates at an atomic level. rsc.orgacs.org These simulations provide insights into molecular conformation, flexibility, and interactions with solvent and other molecules that complement experimental data.

Molecular dynamics simulations of chitosan (B1678972) dimers and oligomers have been used to study the conformational flexibility of the β-(1→4) linkage. mdpi.comnih.gov In a typical MD simulation, a force field (such as GROMOS or CHARMM) is used to define the potential energy of the system based on the positions of its atoms. rsc.orgnih.gov The simulation then solves Newton's equations of motion for the system over a period of time (e.g., hundreds of nanoseconds), generating a trajectory of atomic positions and velocities. mdpi.comrsc.org

Analysis of these trajectories can reveal:

Conformational Preferences : By plotting the distribution of the φ and ψ torsion angles, researchers can create a Ramachandran-like plot for the disaccharide to identify the most stable conformations and the energy barriers between them. mdpi.com

Free Energy Landscapes : These plots illustrate the energy associated with different conformations, revealing the most probable (lowest energy) structures and the pathways for conformational change.

Hydrogen Bonding : Simulations can quantify the occurrence and lifetime of intramolecular hydrogen bonds, which are critical for stabilizing specific conformations. mdpi.comnih.gov

Solvent Interactions : The explicit modeling of water molecules allows for a detailed understanding of how the solvent interacts with the disaccharide and influences its conformation.

These computational studies have shown that factors like the degree of N-acetylation and the protonation state of the amino groups significantly impact the flexibility and conformational preferences of the glycosidic bond in chitosan oligomers. mdpi.com

Natural Abundance and Functional Contexts Within Biological Systems

Occurrence as a Component of Complex Polysaccharides and Oligosaccharides

This disaccharide primarily exists not as a free molecule in nature, but as a repeating unit within long polysaccharide chains. Its liberation as a distinct chemical entity, often in its acetylated form, is typically the result of the enzymatic or chemical breakdown of these larger structures.

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and its N-acetylated derivative, N,N'-diacetylchitobiose, are hallmark products of the degradation of chitin (B13524) and chitosan (B1678972). microbenotes.com Chitin, a homopolymer of β-(1,4)-linked N-acetyl-D-glucosamine, is the second most abundant polysaccharide in nature after cellulose. microbenotes.comglycopedia.eu Chitosan is its deacetylated derivative, containing both D-glucosamine and N-acetyl-D-glucosamine residues. nih.gov

The breakdown of these polymers is a crucial process in biogeochemical cycles, particularly for carbon and nitrogen recycling, and is mediated by a specific class of enzymes. researchgate.net

Detailed Research Findings:

Enzymatic hydrolysis is the primary mechanism for chitin and chitosan degradation in natural environments. researchgate.net This process involves several key enzymes that cleave the β-(1,4)-glycosidic bonds. microbenotes.commdpi.com

Chitinases (EC 3.2.1.14): These enzymes hydrolyze the bonds in chitin, breaking the polymer down into smaller chitooligomers. nih.gov Endo-chitinases cleave linkages randomly along the chain, while exo-chitinases cleave disaccharide units (N,N'-diacetylchitobiose) from the ends. scispace.com

Chitosanases (EC 3.2.1.132): These enzymes specifically act on chitosan, hydrolyzing the glycosidic linkages between D-glucosamine and N-acetyl-D-glucosamine or between two D-glucosamine units. microbenotes.comnih.gov The hydrolysis of chitosan can release chitobiose (glucosaminyl-(1-4)-β-glucosaminide). microbenotes.com

β-N-acetylhexosaminidases (EC 3.2.1.52): These enzymes further break down oligosaccharides into monosaccharide units. mdpi.com

Chemical degradation methods, such as acid hydrolysis or oxidative degradation with agents like hydrogen peroxide, can also be used to break down chitin and chitosan, yielding a mixture of oligosaccharides, including the target disaccharide. nih.govnih.govscilit.com

| Enzyme Class | Substrate | Primary Action | Key Degradation Products |

|---|---|---|---|

| Chitinases | Chitin | Hydrolyze β-(1,4)-linkages between N-acetyl-D-glucosamine units | N,N'-diacetylchitobiose, Chitooligomers |

| Chitosanases | Chitosan | Hydrolyze β-(1,4)-linkages involving D-glucosamine | beta-D-glucosaminyl-(1->4)-beta-D-glucosamine (Chitobiose), Oligosaccharides |

| Deacetylases | Chitin / Chitooligomers | Remove acetyl groups | Chitosan, Partially acetylated oligosaccharides |

The bacterial cell wall is a unique structure containing peptidoglycan (also known as murein), a polymer essential for maintaining cell integrity and shape. nih.govmolecularcloud.org There is a significant structural relationship between the glycan backbone of peptidoglycan and polymers like chitin, centered on the type of glycosidic linkage.

Detailed Research Findings:

The glycan strands of peptidoglycan are composed of alternating β-(1,4)-linked residues of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc). sigmaaldrich.comwikipedia.orgglycopedia.eu MurNAc is an ether of GlcNAc and D-lactic acid. glycopedia.eu Therefore, while the β-(1,4) linkage is conserved, the repeating disaccharide unit in peptidoglycan is N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-D-muramic acid, not beta-D-glucosaminyl-(1->4)-beta-D-glucosamine or its di-acetylated form.

The structural similarity, however, is notable. The presence of the β-(1,4)-linked N-acetylglucosamine component makes the peptidoglycan backbone a target for enzymes like lysozyme, which can also degrade chitin, highlighting a shared biochemical susceptibility based on this common structural feature. The fundamental building block, however, remains distinct.

| Polymer | Monomer 1 | Linkage | Monomer 2 | Primary Repeating Disaccharide Unit |

|---|---|---|---|---|

| Chitin | N-acetyl-D-glucosamine | β-(1->4) | N-acetyl-D-glucosamine | N,N'-diacetylchitobiose |

| Chitosan (idealized) | D-glucosamine | β-(1->4) | D-glucosamine | beta-D-glucosaminyl-(1->4)-beta-D-glucosamine |

| Peptidoglycan | N-acetyl-D-glucosamine | β-(1->4) | N-acetylmuramic acid | N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-D-muramic acid |

Beyond its role in the primary structures of chitin and chitosan, the N-acetylated form of the disaccharide, N,N'-diacetylchitobiose, serves as a core structural element in other vital classes of glycans. It is a key component in N-linked glycans, which are critical for the proper folding and function of many eukaryotic proteins. researchgate.net These complex carbohydrate structures are attached to the asparagine residues of proteins. The innermost part of all N-glycans contains an invariant pentasaccharide core, which includes an N,N'-diacetylchitobiose moiety. researchgate.net

Distribution Across Diverse Biological Kingdoms (Microbial, Fungal, Invertebrate)

The distribution of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine as a structural unit is directly tied to the organisms that produce its parent polymers: chitin, chitosan, and peptidoglycan.

Microbial Kingdom: Bacteria are defined by the presence of peptidoglycan in their cell walls (with few exceptions), establishing the β-(1,4)-linked glucosamine (B1671600) derivative backbone as a near-universal feature of this kingdom. molecularcloud.orgwikipedia.org While chitosan is less common, some bacteria possess chitin deacetylase enzymes, enabling them to convert chitin to chitosan. scispace.com Certain bacteria, such as Bacteroides thetaiotaomicron, a common gut microbe, have metabolic pathways to utilize the disaccharide.

Fungal Kingdom: The cell walls of most fungi are a primary source of chitin, which provides structural rigidity. microbenotes.comglycopedia.eu In some fungal groups, particularly the Zygomycetes (e.g., Mucor species), chitin is deacetylated to form chitosan, which is also a major cell wall component. glycopedia.euscispace.com

Invertebrate Kingdom: Chitin is a defining biochemical component of invertebrates. It is the principal organic constituent of the exoskeletons of arthropods, a vast phylum that includes insects, crustaceans (crabs, shrimp, lobsters), and arachnids. microbenotes.comglycopedia.eu It is also found in other invertebrate structures, such as the radulae of mollusks and the beaks of cephalopods. glycopedia.eu The immense biomass of these organisms makes them the largest reservoir of chitin on the planet. glycopedia.eu

| Biological Kingdom | Organism Group Examples | Primary Polymer Containing the Linkage | Structural Context |

|---|---|---|---|

| Microbial | Most Bacteria | Peptidoglycan | Cell Wall |

| Fungal | Yeasts, Molds, Mushrooms | Chitin, Chitosan | Cell Wall |

| Invertebrate | Insects, Crustaceans, Mollusks | Chitin | Exoskeleton, Radula, Beak |

Biosynthetic Pathways and Enzymatic Formation Mechanisms

Hydrolytic Production from Larger Glycans

The most common method for generating glucosamine-based oligosaccharides is the enzymatic hydrolysis of chitin (B13524), the second most abundant polysaccharide in nature after cellulose. researchgate.net This process involves the coordinated action of several types of hydrolytic enzymes.

Chitin is a linear homopolymer composed of β-(1,4)-linked N-acetyl-D-glucosamine (GlcNAc) residues. researchgate.netsigmaaldrich.com Its degradation is catalyzed by chitinases (EC 3.2.1.14), a class of enzymes belonging to the glycoside hydrolase (GH) superfamily. researchgate.netnih.gov These enzymes cleave the β-(1,4)-glycosidic bonds that link the GlcNAc units. nih.gov

Chitinases are broadly classified based on their mode of action:

Endochitinases : These enzymes cleave glycosidic bonds randomly at internal sites within the chitin polymer chain. This action rapidly decreases the polymer's length and generates a mixture of soluble, shorter chitin oligosaccharides (COS).

Exochitinases : These enzymes act on the ends of the chitin chain. They are further divided into chitobiosidases, which release N,N′-diacetylchitobiose ((GlcNAc)₂) dimers from the non-reducing end, and β-N-acetylglucosaminidases, which release GlcNAc monomers. mdpi.com

Based on amino acid sequence similarity, chitinases are primarily categorized into GH families 18 and 19. nih.gov The hydrolytic process typically requires at least two enzymes: a chitinase (B1577495) that produces oligosaccharides, predominantly the disaccharide (GlcNAc)₂, and a β-N-acetylglucosaminidase that can further break down these oligomers into the final GlcNAc monomer. mdpi.com The enzymatic degradation of chitin is considered an environmentally compatible alternative to chemical hydrolysis, which requires harsh conditions and toxic chemicals. nih.gov

| Enzyme Class | Mode of Action | Primary Product(s) | GH Family (Examples) |

|---|---|---|---|

| Endochitinase | Random internal cleavage of chitin chains | Chitin Oligosaccharides (COS) of various lengths | GH18, GH19 |

| Exochitinase (Chitobiosidase) | Cleavage from non-reducing end of chitin | N,N′-diacetylchitobiose ((GlcNAc)₂) | GH18 |

| β-N-acetylglucosaminidase | Cleavage from non-reducing end of oligosaccharides | N-acetyl-D-glucosamine (GlcNAc) | GH20 |

While chitinases break down the chitin backbone, another class of enzymes, chitin deacetylases (CDAs), can modify the resulting oligosaccharides. A specific subset of these are the chitin oligosaccharide deacetylases (CODs). mdpi.comacs.org These enzymes catalyze the hydrolysis of the N-acetyl group from GlcNAc residues within an oligosaccharide chain. mdpi.comacs.org

A notable example of this activity is found in certain marine bacteria, such as Vibrio parahaemolyticus. mdpi.comresearchgate.net In these organisms, the chitin catabolic cascade involves a two-step process to produce the heterodisaccharide β-N-Acetyl-D-Glucosaminyl-(1→4)-D-Glucosamine (GlcNAc-GlcN).

First, an extracellular chitinase (from GH family 18) degrades chitin into the disaccharide N,N′-diacetylchitobiose ((GlcNAc)₂). mdpi.comresearchgate.net

Next, a specific chitin oligosaccharide deacetylase (COD), belonging to the Carbohydrate Esterase (CE) family 4, hydrolyzes the acetamido group exclusively at the reducing-end GlcNAc unit of the (GlcNAc)₂ dimer. mdpi.comresearchgate.net

This reaction yields the specific heterodisaccharide GlcNAc-GlcN. mdpi.com Research has shown that this GlcNAc-GlcN molecule is not merely a degradation product but functions as a key signaling molecule. It acts as a specific inducer for the production of both the chitinase and the COD enzymes in Vibrio species that possess the COD gene, creating a positive feedback loop for chitin degradation. mdpi.comresearchgate.net The specificity of CODs varies; some are highly selective for the penultimate GlcNAc unit or the reducing end unit, allowing for the production of oligosaccharides with defined deacetylation patterns. mdpi.commdpi.comnih.gov

De Novo Enzymatic Synthesis of Related Glycan Structures (Comparative Analysis)

In contrast to the degradative (hydrolytic) pathways, glycan structures can also be built up from simpler precursors through de novo synthesis. In nature, this occurs via complex biosynthetic pathways, while in the laboratory, chemoenzymatic approaches are employed.

The biological de novo synthesis of chitin, the precursor for most glucosamine (B1671600) oligosaccharides, begins with central carbon metabolism. researchgate.netresearchgate.net The pathway generally proceeds as follows:

Isomerization : Glucose-6-phosphate is converted to fructose-6-phosphate (B1210287). researchgate.net

Amination : The enzyme glutamine-fructose-6-phosphate aminotransferase (GFAT) converts fructose-6-phosphate to glucosamine-6-phosphate. This is a key rate-limiting step. researchgate.net

Acetylation : Glucosamine-6-phosphate acetyltransferase (GNA1) adds an acetyl group from acetyl-CoA to form N-acetylglucosamine-6-phosphate. researchgate.net

Mutation : Phosphoacetylglucosamine mutase (AGM-1) converts the molecule to N-acetylglucosamine-1-phosphate. researchgate.net

Activation : The final step in monomer synthesis is catalyzed by UDP-N-acetylglucosamine pyrophosphorylase (UAP), which uses UTP to form the activated sugar donor, UDP-N-acetylglucosamine (UDP-GlcNAc). researchgate.net

This UDP-GlcNAc monomer is the substrate used by chitin synthases to build the polymeric chitin chain. researchgate.nettaylorfrancis.com This entire pathway represents the natural de novo route to the structures that are subsequently hydrolyzed to produce oligosaccharides.

A different synthetic approach involves chemoenzymatic methods, which combine chemical and enzymatic steps to build defined oligosaccharides. researchgate.netnih.gov This often utilizes the transglycosylation activity of chitinolytic enzymes. In transglycosylation, an enzyme cleaves a donor substrate but, instead of transferring the sugar moiety to water (hydrolysis), it transfers it to another acceptor molecule. nih.gov By engineering chitinases through site-directed mutagenesis, their hydrolytic activity can be suppressed while enhancing their transglycosylation ability, effectively converting them into "glycosynthases." taylorfrancis.com These engineered enzymes can then be used to synthesize specific long-chain chitin oligosaccharides from smaller, activated building blocks, offering a level of control not possible through simple hydrolysis. nih.govtaylorfrancis.com

Glycosyltransferase-Mediated Elongation (if applicable for biosynthesis of related glycans)

The primary mechanism for the biosynthesis of specific oligosaccharide sequences in vivo is mediated by glycosyltransferases (GTs). nih.govdntb.gov.ua These enzymes are responsible for creating the vast diversity of glycan structures found in nature by catalyzing the transfer of a monosaccharide from an activated sugar donor (typically a sugar nucleotide like UDP-GlcNAc) to an acceptor molecule. nih.govdntb.gov.ua

Each glycosyltransferase is typically highly specific for the donor, the acceptor, and the precise glycosidic linkage it forms (e.g., β-1,4, α-1,3). sigmaaldrich.com The synthesis of a chitin oligosaccharide chain is a classic example of glycosyltransferase-mediated elongation. Enzymes known as chitin synthases are processive glycosyltransferases. nih.govacs.org

The biosynthesis of chitin oligosaccharides by the nodulation protein NodC in Rhizobia provides a well-studied model. NodC, a processive β-glycosyltransferase, catalyzes the sequential addition of GlcNAc residues from the donor UDP-GlcNAc to a growing chain. nih.govacs.org Studies have shown that elongation occurs by transferring the new GlcNAc residue to the hydroxyl group at the C4 position of the non-reducing terminal GlcNAc of the acceptor molecule. nih.govacs.org This step-by-step elongation, where each addition is catalyzed by a specific enzyme, ensures the fidelity and structural accuracy of the final glycan product, a stark contrast to the heterogeneity often resulting from the hydrolytic breakdown of a polymer. nih.gov

| Pathway | Mechanism | Key Enzyme(s) | Starting Material | Product Characteristics |

|---|---|---|---|---|

| Hydrolytic Degradation | Cleavage of glycosidic bonds | Chitinase, Glycoside Hydrolase, COD | Chitin / Chitosan (B1678972) Polymer | Mixture of oligosaccharides (heterogeneous) |

| De Novo Biosynthesis | Stepwise enzymatic synthesis of monomers followed by polymerization | GFAT, UAP, Chitin Synthase | Glucose-6-phosphate | High molecular weight polymer (chitin) |

| Glycosyltransferase-Mediated Elongation | Sequential transfer of activated monosaccharides to an acceptor | Glycosyltransferases (e.g., NodC) | UDP-GlcNAc, acceptor molecule | Structurally defined oligosaccharide |

Enzymatic Degradation and Catabolic Pathways in Biological Research

Phosphorolytic Cleavage Mechanisms in Microbial Metabolism (e.g., Bacteroides thetaiotaomicron)

In addition to hydrolysis, some microorganisms employ a more energy-efficient phosphorolytic cleavage mechanism. This process is catalyzed by phosphorylase enzymes, which use inorganic phosphate (B84403) (Pi) to break the glycosidic bond, directly producing a sugar-1-phosphate and a free sugar. This mechanism bypasses the need for ATP-dependent phosphorylation of the released monosaccharide, thus conserving cellular energy. nih.gov

The human gut symbiont Bacteroides thetaiotaomicron, known for its vast capacity to digest complex carbohydrates, utilizes a phosphorylase-dependent pathway for the metabolism of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine. nih.gov This pathway allows for the efficient conversion of the disaccharide into glucosamine (B1671600) and glucosamine-1-phosphate. nih.gov Research on related pathways in B. thetaiotaomicron has identified phosphorylases active on other N-glycan components, such as β-1,4-d-mannosyl-N-acetyl-d-glucosamine. nih.gov The discovery of these pathways underscores the metabolic versatility of gut microbes in maximizing energy yield from dietary and host-derived glycans. nih.gov

Integration into Central Carbon Metabolism via Monosaccharide Intermediates

Once beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is cleaved into glucosamine monomers, these monosaccharides must be converted into intermediates of central metabolic pathways like glycolysis. This integration serves as a source of both carbon and nitrogen for the cell. nih.gov

The catabolic pathway for glucosamine typically involves two key enzymatic steps:

Phosphorylation: Glucosamine is phosphorylated to glucosamine-6-phosphate (GlcN-6-P). In many bacteria, this can be achieved by the phosphoenolpyruvate:sugar phosphotransferase system (PTS) during transport into the cell or by an intracellular kinase. nih.govasm.org

Deamination: Glucosamine-6-phosphate is then deaminated by the enzyme glucosamine-6-phosphate deaminase (NagB or GamA) to produce fructose-6-phosphate (B1210287). nih.govasm.org

Fructose-6-phosphate is a direct intermediate of glycolysis, allowing the carbon skeleton of glucosamine to be readily catabolized to generate energy and metabolic precursors. nih.gov The ammonia (B1221849) released during the deamination step can be assimilated by the cell, fulfilling nitrogen requirements. nih.gov

| Enzyme | Abbreviation | Reaction Catalyzed | Metabolic Pathway | Reference |

|---|---|---|---|---|

| Glucosamine-6-phosphate deaminase | NagB / GamA | Glucosamine-6-phosphate → Fructose-6-phosphate + NH₃ | Amino Sugar Catabolism / Glycolysis | nih.govasm.org |

| N-acetylglucosamine-6-phosphate deacetylase | NagA | N-acetylglucosamine-6-phosphate → Glucosamine-6-phosphate + Acetate | Amino Sugar Catabolism | nih.govasm.org |

Regulatory Mechanisms of Glycan Catabolism Gene Expression

The expression of genes encoding the enzymes for glycan degradation and catabolism is tightly regulated to ensure that they are produced only when their specific substrates are available. This regulation often involves both induction by the substrate and repression by more easily metabolized carbon sources. nih.gov

In many bacteria, the genes required for chitin (B13524) and chitooligosaccharide utilization are organized into operons. researchgate.netwikipedia.org The expression of these operons is often controlled by transcriptional regulators that sense the presence of chitin degradation products, such as chitobiose. For example, in Escherichia coli, the chb operon is activated by the ChbR regulator when chitobiose is present. wikipedia.org In Vibrio cholerae, the membrane-bound sensor kinase ChiS detects chitin oligosaccharides and initiates a transcriptional cascade to activate chitin utilization genes. nih.govbiorxiv.org

Furthermore, glycan catabolism is frequently subject to carbon catabolite repression (CCR). This is a global regulatory mechanism that prioritizes the use of preferred energy sources, such as glucose. nih.gov In the presence of glucose, the expression of genes for metabolizing alternative sugars like chitobiose is repressed. nih.govbiorxiv.org This regulation is often mediated by the glucose-specific phosphotransferase system (PTS), which, in its dephosphorylated state (indicating high glucose levels), can interact with and inhibit the transcriptional activators of alternative sugar operons. nih.gov In some bacteria, specific transcriptional repressors like NagR in Streptococcus mutans control the expression of genes for glucosamine and N-acetylglucosamine metabolism, with glucosamine-6-phosphate acting as an inducer that alleviates the repression. nih.gov

Advanced Chemical Synthesis and Chemo Enzymatic Approaches for Research Purposes

De novo Chemical Glycosylation Strategies for β-(1→4) Disaccharides

De novo chemical synthesis provides a powerful route to β-(1→4) linked disaccharides of glucosamine (B1671600), offering precise control over the molecular architecture. This approach relies heavily on sophisticated protecting group strategies and stereoselective glycosylation methods to achieve the desired connectivity and stereochemistry.

The strategic use of protecting groups is fundamental to the successful synthesis of glucosamine-containing oligosaccharides. The amino group at the C2 position of glucosamine significantly influences the reactivity of the glycosyl donor and the stereochemical outcome of the glycosylation reaction. nih.govresearchgate.net Therefore, the choice of the N-protecting group is a critical parameter. researchgate.netacs.org

A variety of N-protecting groups have been developed, each with specific properties that make them suitable for different synthetic strategies. These groups must be robust enough to withstand various reaction conditions during chain elongation and yet be removable under mild conditions to avoid unwanted side reactions. nih.gov Commonly employed N-protecting groups in glucosamine synthesis include:

Phthalimido (Phth): Offers good anchimeric assistance, favoring the formation of β-glycosides, but can be challenging to remove.

Trichloroethoxycarbonyl (Troc): Also promotes β-selectivity and can be removed under specific reductive conditions. researchgate.net

Azido (N3): A non-participating group that can lead to α-glycosides but can be reduced to the amine for further functionalization. beilstein-journals.org

2,3-Oxazolidinone: Can be used to control stereochemistry and is removable under basic conditions. beilstein-journals.org

| Protecting Group | Key Features | Typical Cleavage Conditions |

| Phthalimido (Phth) | Good β-directing group | Hydrazine hydrate |

| Trichloroethoxycarbonyl (Troc) | Promotes β-selectivity | Zinc, acetic acid |

| Azido (N3) | Non-participating, allows α-selectivity | Reduction (e.g., H2, Pd/C) |

| 2,3-Oxazolidinone | Can influence stereochemistry | Basic hydrolysis |

This table provides a summary of common N-protecting groups used in glucosamine synthesis and their general characteristics.

The formation of the β-(1→4) glycosidic linkage is a key challenge in the synthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the glycosyl donor, the glycosyl acceptor, the promoter, and the solvent. nih.gov

To achieve high β-selectivity, chemists often employ glycosyl donors with a participating group at the C2 position. nih.gov These groups, such as an N-acetyl or N-phthalimido group, can form a transient cyclic intermediate that shields the α-face of the oxocarbenium ion, directing the incoming acceptor to the β-face.

Recent advances in glycosylation chemistry have introduced a range of powerful techniques for stereoselective bond formation. These include the use of specific leaving groups on the anomeric carbon of the glycosyl donor (e.g., trichloroacetimidates, thioglycosides) in combination with appropriate activators (e.g., TMSOTf, NIS/TfOH). nih.govmdpi.com The choice of solvent can also play a crucial role, with non-participating solvents often favoring the formation of β-linkages.

| Glycosyl Donor Type | Activator/Promoter | Typical Stereoselectivity |

| O-Glycosyl Trichloroacetimidates | TMSOTf | Dependent on C2-protecting group |

| Thioglycosides | NIS/TfOH | Dependent on C2-protecting group |

| Glycosyl Halides | Silver salts | Often leads to mixtures |

This table summarizes common glycosylation methods and the factors influencing their stereochemical outcome.

Chemo-Enzymatic Synthesis Utilizing Glycosyltransferases and Hydrolases for Specific Linkages

Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymatic reactions. nih.gov This strategy is particularly powerful for the synthesis of complex oligosaccharides, as it can significantly reduce the number of protection and deprotection steps required in a purely chemical synthesis. rsc.org

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with exquisite specificity. nih.gov For the synthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and related structures, specific glycosyltransferases can be used to transfer a glucosamine residue to a chemically synthesized acceptor molecule, ensuring the formation of the correct β-(1→4) linkage. nih.gov The availability of recombinant glycosyltransferases has expanded the scope of this approach, allowing for the synthesis of a wide range of oligosaccharides. nih.gov

Glycoside hydrolases (glycosidases) , enzymes that normally cleave glycosidic bonds, can also be employed in synthesis under specific conditions. nih.govacs.org By manipulating the reaction equilibrium, for example by using a high concentration of the acceptor, these enzymes can be used to catalyze the formation of glycosidic bonds in a process known as transglycosylation. nih.gov Furthermore, engineered glycosidases, termed "glycosynthases," have been developed that lack hydrolytic activity but can still catalyze the formation of glycosidic bonds with high efficiency. acs.org

| Enzyme Class | Function in Synthesis | Key Advantage |

| Glycosyltransferases | Forms specific glycosidic linkages | High regio- and stereoselectivity |

| Glycoside Hydrolases (in transglycosylation mode) | Forms glycosidic linkages | Readily available enzymes |

| Glycosynthases (Engineered Glycosidases) | Forms glycosidic linkages without hydrolysis | High efficiency and yield |

This table outlines the roles and advantages of different enzyme classes in the chemo-enzymatic synthesis of oligosaccharides.

Solid-Phase Synthesis and Combinatorial Chemistry for Oligosaccharide Libraries

Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique for the rapid and efficient construction of complex glycans. mdpi.comrsc.org In this approach, the growing oligosaccharide chain is attached to an insoluble polymer support, which simplifies the purification process as excess reagents and byproducts can be washed away after each reaction step. purdue.edu This methodology is particularly well-suited for automation, which has enabled the synthesis of increasingly complex oligosaccharide structures. mdpi.com

The principles of combinatorial chemistry have also been applied to oligosaccharide synthesis, allowing for the generation of large libraries of structurally related glycans. magtech.com.cnnih.govnih.gov These libraries are invaluable tools for screening and identifying carbohydrate-based ligands for proteins and for studying structure-activity relationships. acs.org By systematically varying the monosaccharide building blocks and the glycosidic linkages, researchers can create a diverse collection of oligosaccharides for biological evaluation. rsc.org

Several strategies have been developed for the combinatorial synthesis of oligosaccharides on solid supports, often employing orthogonal protecting group strategies to allow for the selective elongation of the glycan chain at specific positions. nih.govpurdue.edu

Synthesis of Structural Analogs and Isotopic Labeling for Mechanistic Studies

To probe the biological functions and mechanisms of action of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, researchers often require access to structural analogs and isotopically labeled versions of the molecule.

Structural analogs can be synthesized by introducing modifications at specific positions of the disaccharide. For example, replacing a hydroxyl group with a fluorine atom can alter the electronic properties and hydrogen bonding capabilities of the molecule, providing insights into its interactions with binding partners. beilstein-journals.org The synthesis of such analogs often requires the development of novel synthetic routes and the use of specialized building blocks. beilstein-journals.org

Isotopic labeling , typically with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a powerful tool for mechanistic studies. Isotopically labeled oligosaccharides can be used in nuclear magnetic resonance (NMR) spectroscopy to probe conformational dynamics and binding interactions in solution. They can also be used as internal standards in mass spectrometry-based quantitative studies. The synthesis of isotopically labeled compounds generally involves the use of labeled starting materials in one or more steps of the synthetic sequence.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable for the isolation of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine from complex mixtures, such as chitin (B13524) hydrolysates, and for the precise assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine. Its high resolution and sensitivity make it ideal for separating chitobiose from other chitooligosaccharides with varying degrees of polymerization.

Preparative HPLC is particularly effective for obtaining high-purity chitobiose. In one established method, a crude mixture is first passed through a gel filtration column. nih.gov Subsequently, preparative HPLC is used for final purification and salt elimination. nih.gov This process can yield chitobiose with a purity exceeding 99%. nih.gov Amine-functionalized columns, such as an Asahipak NH2P-50 column, are commonly used for this purpose. nih.gov The separation is often achieved using a mobile phase consisting of an acetonitrile (B52724) and water gradient, with detection typically performed at a low UV wavelength, such as 200 nm, where the molecule exhibits absorbance. nih.gov

For analytical purposes, Hydrophilic-interaction chromatography (HILIC) has proven effective for separating polar and hydrophilic compounds like chitooligosaccharides, which can be challenging to retain on conventional reversed-phase columns. ag.gov

Table 1: Example HPLC Parameters for Chitobiose Purification

| Parameter | Condition |

|---|---|

| Instrument | Shimadzu HPLC system |

| Column | Asahipak NH2P-50 10E (preparative) |

| Mobile Phase | Acetonitrile:Water (70:30 v/v gradient) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 ± 1 °C |

| Detection | PDA Detector at 200 nm |

Alongside HPLC, other chromatographic techniques play significant roles in the separation and purification of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, separates molecules based on their size. It is often used as an initial purification step to separate chitooligosaccharides from larger polysaccharides and enzymes used in the hydrolysis of chitin. nih.govag.gov For instance, a Cellufine gel filtration column can be employed to process the initial hydrolysate before further purification by HPLC. nih.gov

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. This technique is particularly useful for separating chitooligosaccharides, as the amino groups on the glucosamine (B1671600) residues can be protonated, conferring a positive charge. researchgate.net High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful method for the high-resolution analysis of various saccharides, including aminosaccharides like chitobiose. ag.gov Cation-exchange chromatography can also effectively separate chitooligosaccharides based on the differing number of amino groups, which influences their interaction with the negatively charged stationary phase. researchgate.net

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are vital for confirming the identity and elucidating the detailed structure of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural determination of organic molecules, including oligosaccharides. emerypharma.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

1D NMR: The 1H NMR spectrum provides information on the number of different protons, their chemical environment, and their scalar couplings. For beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, specific signals in the 1H NMR spectrum, such as those for the anomeric protons, are characteristic and help confirm the structure and purity. researchgate.net In aqueous solutions, techniques like WATERGATE suppression are used to attenuate the strong water signal, allowing for the observation of exchangeable hydroxy and amide protons which can provide conformational insights. researchgate.net The 13C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their types (e.g., CH, CH2, CH3).

2D NMR: 2D NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei. youtube.com

1H-1H Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, helping to map out the spin systems within each glucosamine ring.

Total Correlation Spectroscopy (TOCSY) extends these correlations to the entire spin system of a sugar residue.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with its directly attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons (typically over two or three bonds), which is essential for determining the glycosidic linkage between the two glucosamine units.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on the spatial proximity of protons, which is critical for determining the sequence of the sugar units and the conformation around the glycosidic bond. nih.gov

Mass spectrometry (MS) is a key technique for determining the molecular weight of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and confirming its elemental composition. nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be analyzed in its intact form, often as a protonated molecule [M+H]+ or a sodiated adduct [M+Na]+. researchgate.net High-resolution mass spectrometers, such as Quadrupole-Time-of-Flight (QTOF) instruments, can provide highly accurate mass measurements, confirming the molecular formula. nih.gov

Tandem Mass Spectrometry (MS/MS) is indispensable for detailed structural analysis, particularly for determining the glycosidic linkage. nih.gov In an MS/MS experiment, a specific ion (e.g., the protonated or sodiated chitobiose ion) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. The fragmentation pattern is characteristic of the glycosidic bond position. Cleavage of the glycosidic bond results in specific fragment ions (termed B, C, Y, and Z ions) that are diagnostic of the original structure and connectivity. researchgate.netnih.gov This analysis allows for the unambiguous confirmation of the (1->4) linkage between the two beta-D-glucosamine units. nih.gov

Table 2: MS Data for Chitobiose Characterization

| Ion | Observed m/z | Method | Reference |

|---|---|---|---|

| (GlcNAc)2 + Na+ | 447.2 | QTOF-MS | nih.gov |

| Protonated Chitobiose | Varies | LC-MS/MS | researchgate.net |

| Sodiated Chitobiose | Varies | LC-MS/MS | researchgate.net |

Note: (GlcNAc)2 refers to the fully N-acetylated form, N,N'-diacetylchitobiose, which has a different mass from the subject compound. The reference indicates analysis of the product from chitin hydrolysis, which is primarily the N,N'-diacetylated form. The analytical principles remain the same.

For a molecule like beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, the CD spectrum is influenced by the relative orientation of the two glucosamine rings, which is defined by the torsion angles (phi and psi) of the β-(1->4) glycosidic bond. Therefore, CD spectroscopy can be used as a sensitive probe for conformational changes in solution. creative-biostructure.com While specific CD studies on beta-D-glucosaminyl-(1->4)-beta-D-glucosamine are not extensively documented in readily available literature, the technique is widely applied to study the conformation of related polysaccharides like chitosan (B1678972). nih.gov By comparing experimental CD spectra with theoretical spectra calculated from molecular modeling, it is possible to gain insights into the preferred solution conformation of the disaccharide.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Studies Related to its Signaling Role

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a powerful and widely used technique to measure the expression levels of specific genes. In the context of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and related chitooligosaccharides, qPCR is employed to investigate their signaling roles by quantifying changes in the transcription of target genes upon cellular stimulation with these compounds. nih.govnih.gov The underlying principle of qPCR is to monitor the amplification of a targeted DNA molecule in real-time, cycle by cycle, during a PCR reaction. This is typically achieved using a fluorescent reporter, such as a DNA-binding dye (e.g., SYBR Green) or a sequence-specific fluorescent probe. plos.org

The signaling potential of chitooligosaccharides has been demonstrated in various biological systems. For instance, studies have shown that these molecules can modulate gene expression in both plant and animal cells. In one study, chitooligosaccharide pentamers and hexamers were found to promote the mRNA expression of the cell surface receptor CR3 (Macrophage-1 Antigen) in lymphocytes and macrophages, as quantified by reverse transcription PCR (RT-PCR). nih.gov This suggests a role in modulating immune responses. Similarly, in plants, chitin oligosaccharides of varying lengths have been shown to induce the expression of chitinase (B1577495) genes and chitin elicitor receptor kinase genes, with the expression levels being analyzed by RT-qPCR. researchgate.net

The qPCR workflow for studying the signaling effects of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine involves several key steps:

Cell/Tissue Treatment: The biological system of interest (e.g., cell culture, plant tissue) is treated with the compound.

RNA Extraction: Total RNA is isolated from both treated and untreated (control) samples. The quality and quantity of the extracted RNA are crucial for accurate results.

Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the qPCR reaction.

qPCR Amplification: The qPCR is performed using primers specific to the gene of interest. The amplification process is monitored in real-time.

Data Analysis: The cycle at which the fluorescence signal crosses a certain threshold is called the threshold cycle (CT). The CT value is inversely proportional to the initial amount of target cDNA. The relative change in gene expression is often calculated using the 2-ΔΔCT method, where the expression of the target gene is normalized to an internal control or reference gene (a "housekeeping gene" whose expression is stable, such as GAPDH) to correct for variations in the amount of starting material.

Table 2: Research Findings on Chitooligosaccharide Signaling Using qPCR and RT-PCR

| Study Focus | Organism/Cell Type | Chitooligosaccharide | Target Gene(s) | Method | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Immune Response Modulation | Mouse Macrophages & Lymphocytes | Pentamers (COS5) & Hexamers (COS6) | Cell Surface Receptor CR3 | RT-PCR, ELISA | Both COS5 and COS6 promoted CR3 mRNA expression, with COS6 showing a greater effect. | nih.gov |

| Plant Defense Signaling | Moss (Physcomitrella patens) | Dimer (GlcNAc)₂, Tetramer (GlcNAc)₄, Hexamer (GlcNAc)₆ | Chitinase genes, Chitin Elicitor Receptor Kinase (CERK) genes | RT-qPCR | Different oligosaccharides induced varied expression profiles of chitinase and CERK genes. | researchgate.net |

| Plant Disease Resistance | Strawberry (Fragaria vesca) | N/A (Chitinase gene expression studied in response to pathogen) | FvChi genes (Chitinases) | qRT-PCR | Most chitinase genes were upregulated after infection with a fungal pathogen. | nih.gov |

| Insect Development | Soybean Aphid (Aphis glycines) | N/A (Chitin synthase gene expression studied) | Chitin Synthase (AyCHS) | qPCR | AyCHS expression was highest in the integument and developing embryos. |

These studies illustrate how qPCR is a critical tool for dissecting the molecular pathways activated by chitooligosaccharides. By identifying which genes are up- or down-regulated, researchers can gain insights into the cellular receptors, transcription factors, and signaling cascades that mediate the biological effects of compounds like beta-D-glucosaminyl-(1->4)-beta-D-glucosamine.

Molecular Recognition and Biochemical Interactions Mechanistic Investigations

Interactions with Glycan-Binding Proteins (Lectins, Receptors) at the Molecular Level

While direct studies on beta-D-glucosaminyl-(1->4)-beta-D-glucosamine are specific, the interactions of its acetylated and related forms with glycan-binding proteins (GBPs) provide significant insights. Lectins, a major class of GBPs, are known to recognize specific carbohydrate structures. For instance, in the coral Acropora tenuis, a lectin named ActL specifically binds to N-acetyl-d-glucosamine (GlcNAc), a monosaccharide related to the units of the target disaccharide. mdpi.com This interaction is crucial for the coral to attract and establish symbiosis with Symbiodiniaceae dinoflagellates. mdpi.comnih.gov The binding of ActL to GlcNAc on the surface of these microorganisms initiates a chemotactic response, guiding the symbionts to the host. mdpi.comnih.gov This highlights the principle of glycan-mediated recognition, where the specific structure of a sugar molecule is recognized by a protein, leading to a biological outcome. Such interactions are fundamental in cell-cell recognition, adhesion, and signaling across different kingdoms of life. nih.govmit.edu

Substrate and Product Specificity for Glycosyltransferases and Glycoside Hydrolases

The metabolism of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and related oligosaccharides is governed by the precise specificities of glycosyltransferases and glycoside hydrolases (GHs).

Glycoside Hydrolases: These enzymes are responsible for breaking down complex carbohydrates.

Chitinases: These enzymes hydrolyze the β-1,4-glycosidic bonds in chitin (B13524), a polymer of N-acetylglucosamine, to produce smaller oligosaccharides, primarily the disaccharide N,N'-diacetylchitobiose ((GlcNAc)₂). nih.govoup.comnih.gov While their primary substrate is the fully acetylated chitin, their activity is the initial step in generating the oligosaccharides that can be further modified.

Chitin Oligosaccharide Deacetylase (COD): This enzyme specifically acts on (GlcNAc)₂, removing one acetyl group to produce the heterodisaccharide β-N-acetyl-d-glucosaminyl-(1,4)-d-glucosamine (GlcNAc-GlcN). nih.govoup.com This conversion is a critical step in the chitin degradation pathway of certain marine bacteria like Vibrio and Shewanella. nih.govnih.gov

1,4-β-D-Glucosaminidase: This enzyme can act on glucosamine-containing disaccharides, breaking them down for metabolic use.

β-N-acetylhexosaminidases: These enzymes cleave terminal N-acetylglucosamine residues from oligosaccharides. pnas.org

Glycosyltransferases: These enzymes are involved in the synthesis of complex carbohydrates.

β-1,4-galactosyltransferase (β4GalT1): In a notable example of substrate flexibility, β4GalT1 from human and bovine milk can transfer a galactose molecule to UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc). nih.govresearchgate.net This demonstrates that a glycosyltransferase can utilize a nucleotide-activated monosaccharide as an acceptor substrate, resulting in the synthesis of a nucleotide-activated disaccharide, UDP-N-acetyllactosamine. nih.govresearchgate.net This highlights the potential for complex enzymatic pathways in glycan synthesis.

The table below summarizes the key enzymes and their specificity related to the metabolism of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and its derivatives.

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Biological Role |

| Glycoside Hydrolase | Chitinase (B1577495) | Chitin | N,N'-diacetylchitobiose ((GlcNAc)₂) | Initial degradation of chitin polymer. nih.govoup.com |

| Amidohydrolase | Chitin Oligosaccharide Deacetylase (COD) | N,N'-diacetylchitobiose ((GlcNAc)₂) | β-N-acetyl-d-glucosaminyl-(1,4)-d-glucosamine (GlcNAc-GlcN) | Production of a key signaling molecule. nih.govnih.gov |

| Glycoside Hydrolase | 1,4-β-D-Glucosaminidase | beta-D-glucosaminyl-(1->4)-beta-D-glucosamine | D-glucosamine | Breakdown for metabolic utilization. |

| Glycosyltransferase | β-1,4-galactosyltransferase (β4GalT1) | UDP-Galactose, UDP-N-acetyl-α-D-glucosamine | UDP-N-acetyllactosamine | Synthesis of complex glycans. nih.govresearchgate.net |

Role as a Signaling Molecule and Inducer in Microbial Processes

Derivatives of chitin, particularly the heterodisaccharide GlcNAc-GlcN, function as potent signaling molecules in certain marine bacteria, triggering specific gene expression programs for nutrient acquisition.

In many chitinolytic marine bacteria, the degradation of chitin is a tightly regulated process. The initial breakdown of chitin by secreted chitinases produces N,N'-diacetylchitobiose ((GlcNAc)₂). nih.govoup.com In Vibrio and Shewanella species that possess the chitin oligosaccharide deacetylase (COD) enzyme, (GlcNAc)₂ is converted to GlcNAc-GlcN. nih.govnih.govresearchgate.net This heterodisaccharide, GlcNAc-GlcN, acts as a powerful and specific inducer of chitinase gene expression. nih.govresearchgate.netoup.com

The induction of chitinolytic enzymes is part of a broader transcriptional regulation of carbohydrate utilization operons. In Vibrio cholerae, the utilization of chitin is controlled by a complex program involving the coordinate expression of genes for chemotaxis, adherence, transport, and catabolism. pnas.org This regulation is mediated by a two-component sensor histidine kinase system, ChiS. pnas.orgnih.gov The environmental signal, chitin oligosaccharides like (GlcNAc)₂, binds to a periplasmic chitin-binding protein (CBP), which in turn modulates the activity of the sensor kinase ChiS. nih.gov This leads to the expression of the ChiS regulon, which includes genes encoding extracellular chitinases and transport systems for the resulting oligosaccharides. pnas.orgnih.gov While the direct role of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine in this specific system is less defined, the principle of oligosaccharide-mediated induction of gene clusters is clearly established. The specific signaling by GlcNAc-GlcN in other Vibrio species suggests a sophisticated layer of regulation where different derivatives of the same polymer can trigger distinct responses. nih.govresearchgate.net

Research Applications and Methodological Contributions

Utilization as a Biochemical Standard and Substrate in Enzyme Assays

beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, also known as N,N'-diacetylchitobiose, is widely employed as a high-purity standard and substrate for the characterization of various enzymes involved in chitin (B13524) degradation and modification. sigmaaldrich.com Its well-defined structure allows for the precise measurement of enzyme activity and the determination of key kinetic parameters.

The compound is a primary substrate for chitinases, enzymes that hydrolyze the β-(1→4) glycosidic bonds in chitin. Researchers use it to differentiate and characterize various chitinolytic enzymes, such as β-N-acetylglucosaminidases and chitobiose phosphorylases. sigmaaldrich.com For instance, it is the main substrate for N,N-diacetylchitobiose deacetylase, an enzyme that removes the acetyl group from the non-reducing end of the sugar. nih.gov The kinetic parameters of this enzyme from Pyrococcus chitonophagus have been determined using N,N'-diacetylchitobiose, revealing its high efficiency with this substrate compared to related monosaccharides or trisaccharides. nih.gov

Enzymatic assays using this disaccharide are crucial for understanding the mechanisms of carbohydrate-active enzymes. For example, studies on N,N'-diacetylchitobiose deacetylase from Pyrococcus horikoshii have utilized the substrate to investigate its reaction specificity and structural basis for substrate recognition. nih.gov The compound's interaction with these enzymes provides a basis for developing specific assays and for screening potential inhibitors. sigmaaldrich.com

| Enzyme | Organism | Role of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine |

| N,N'-diacetylchitobiose deacetylase | Pyrococcus chitonophagus | Primary substrate for kinetic analysis. nih.gov |

| N,N'-diacetylchitobiose deacetylase | Pyrococcus horikoshii | Substrate for studying reaction specificity. nih.gov |

| Chitinase (B1577495) | Various | Substrate for activity assays and enzyme characterization. |

| β-N-acetylglucosaminidase | Various | Used to differentiate and characterize enzyme activity. sigmaaldrich.com |

| Chitobiose phosphorylase | Vibrio species | Substrate for studying enzymatic phosphorolysis. sigmaaldrich.comwikipedia.org |

Development of Glycoprobes and Affinity Reagents for Cellular and Molecular Targets

The specific recognition of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine by certain proteins has been leveraged to develop molecular probes and affinity reagents. These tools are instrumental in identifying, isolating, and studying the function of carbohydrate-binding proteins and enzymes.

A significant application is in the creation of inhibitors and labeling reagents for enzymes like Peptide:N-glycanase (PNGase), which is involved in the degradation of misfolded glycoproteins. nih.gov Researchers have synthesized haloacetamidyl derivatives of N-glycans, including structures related to N,N'-diacetylchitobiose, to act as potent inhibitors. nih.gov These derivatives can form a covalent bond with the enzyme, specifically at a cysteine residue within the catalytic site, allowing for site-specific labeling and functional studies. nih.gov For example, a study using cytoplasmic PNGase from yeast demonstrated that a Man9GlcNAc2-iodoacetamide probe, which contains the chitobiose core, acts as a strong and highly selective inhibitor by covalently binding to the catalytic Cys191 residue. nih.gov This suggests that the enzyme has a distinct binding site for the chitobiose moiety. nih.gov Such specific labeling helps in elucidating the enzyme's mechanism and in identifying its presence in complex biological samples.

Contributions to Glycoengineering and Synthetic Biology Initiatives

Glycoengineering and synthetic biology aim to design and construct new biological parts, devices, and systems. beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and the enzymes that process it are valuable components in this field.

A key area of application is the enzymatic production of valuable chitooligosaccharides. By controlling reaction conditions, specific products can be selectively synthesized. For example, using a crude enzyme preparation from Aeromonas sp. containing both N-acetyl-D-glucosaminidase and N,N'-diacetylchitobiohydrolase, researchers could selectively produce either N-acetyl-D-glucosamine (GlcNAc) or N,N'-diacetylchitobiose. nih.gov By manipulating the temperature to exploit the different thermal stabilities of the enzymes, they could direct the hydrolysis of chitin to yield primarily GlcNAc at 45°C or N,N'-diacetylchitobiose at 55°C. nih.gov This represents a glycoengineering approach to produce specific, high-value carbohydrates from a renewable biopolymer.

In synthetic biology, the enzymes involved in the metabolism of this disaccharide are incorporated into engineered microbial systems to create novel biosynthetic pathways. mdpi.com The goal is to develop microbial cell factories for the production of biofuels, pharmaceuticals, and other specialty chemicals from renewable feedstocks like chitin. mdpi.comidtdna.com Understanding the function and regulation of enzymes like N,N'-diacetylchitobiose phosphorylase allows synthetic biologists to design genetic circuits that can efficiently convert chitin-derived sugars into desired end products. wikipedia.orgidtdna.com These approaches are central to building a sustainable bio-based economy. idtdna.com

Future Directions and Emerging Research Avenues in Glycoscience

Elucidation of Novel Biosynthetic Pathways and Enzymes

The biosynthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is intrinsically linked to the metabolism of chitin (B13524), the second most abundant polysaccharide in nature after cellulose. wikipedia.org While the general pathways of chitin synthesis and degradation are established, significant opportunities exist for the discovery and characterization of novel enzymes and pathways with unique specificities and efficiencies.

The primary route to obtaining beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, also known as chitobiose, is through the enzymatic hydrolysis of chitin. This process involves a suite of enzymes, primarily chitinases, which are classified into endochitinases and exochitinases. jmbfs.org Endochitinases randomly cleave internal β-1,4-glycosidic bonds within the chitin polymer, generating smaller oligosaccharides, while exochitinases, such as chitobiosidases, release chitobiose units from the non-reducing end of the chitin chain. jmbfs.org

Future research will likely focus on the discovery of novel chitinases from diverse environmental niches, such as marine bacteria and fungi, which may possess unique properties like high specific activity, stability under harsh conditions, or altered product specificity. For instance, a notable study on Bacteroides thetaiotaomicron revealed a phosphorylase-dependent metabolic pathway for utilizing beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, highlighting an energy-efficient alternative to conventional hydrolytic pathways. nih.gov

Another key area of investigation is the role of chitin deacetylases. These enzymes remove acetyl groups from chitin to form chitosan (B1678972), which can then be hydrolyzed by chitosanases to produce glucosamine-containing oligosaccharides, including beta-D-glucosaminyl-(1->4)-beta-D-glucosamine. scispace.com The interplay between chitinases and chitin deacetylases in generating specific oligosaccharide structures is a complex process that warrants further investigation.

Table 1: Key Enzymes in the Biosynthesis and Degradation of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine

| Enzyme Class | Specific Enzyme Example | EC Number | Function |

| Chitinase (B1577495) | Endochitinase | 3.2.1.14 | Randomly cleaves internal β-1,4-glycosidic bonds in chitin |

| Chitinase | Chitobiosidase | 3.2.1.14 | Releases chitobiose from the non-reducing end of chitin |

| Chitosanase | Chitosanase | 3.2.1.132 | Hydrolyzes endo-β-1,4-glycosidic linkages in chitosan |

| Chitin Deacetylase | Chitin Deacetylase | 3.5.1.41 | Deacetylates chitin to form chitosan |

| Phosphorylase | β-1,4-d-mannosyl-N-acetyl-d-glucosamine phosphorylase | - | Catalyzes the reversible phosphorolysis of related disaccharides |

Deeper Understanding of Glycan-Mediated Cellular and Intercellular Signaling

Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and its derivatives are not merely structural components but also act as important signaling molecules in a variety of biological processes. An emerging area of research is the elucidation of the precise mechanisms by which these glycans mediate cellular and intercellular communication.

In plants, chitin fragments, including chitobiose, are recognized as microbe-associated molecular patterns (MAMPs). nih.gov These molecules can trigger plant defense responses against fungal pathogens. nih.govscite.ai The perception of chitin oligosaccharides is mediated by specific cell surface receptors, such as LysM receptor-like kinases (LysM-RLKs), which initiate a signaling cascade leading to the activation of defense genes. researchgate.net Future studies will aim to identify and characterize the full complement of receptors and downstream signaling components involved in chitin-mediated immunity in different plant species.

Interestingly, in symbiotic relationships between plants and nitrogen-fixing bacteria (rhizobia), lipo-chitooligosaccharides, which are structurally related to chitin fragments, act as crucial signaling molecules (Nod factors) that initiate the formation of root nodules. nih.gov This highlights the dual role of chitin-related molecules in both defense and symbiosis, and a deeper understanding of how plants differentiate between pathogenic and symbiotic signals is a key research goal.

In animals, glucosamine (B1671600) derivatives are involved in various cellular processes, including the immune response. Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine can interact with cell surface receptors, influencing processes such as cell adhesion and signaling. Further research is needed to identify the specific receptors and signaling pathways that are modulated by this disaccharide in different cell types and tissues.

Engineering of Microbial Systems for Targeted Glycan Production or Degradation

The biotechnological production of specific oligosaccharides like beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is of great interest for applications in agriculture, medicine, and materials science. nih.gov Metabolic engineering of microbial systems offers a promising approach for the efficient and controlled production of these valuable compounds.

Recent studies have demonstrated the feasibility of engineering Escherichia coli for the de novo production of chitin oligosaccharides. nih.gov This involves the introduction of exogenous glycosyltransferases, such as NodC from Mesorhizobium loti, which can synthesize chitin oligosaccharides from the precursor UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov By further engineering the metabolic pathways to increase the intracellular pool of UDP-GlcNAc, for example, by knocking out genes involved in its degradation, the yield of chitin oligosaccharides can be significantly enhanced. nih.gov

Table 2: Metabolic Engineering Strategies for Chitooligosaccharide Production in E. coli

| Genetic Modification | Target Gene/Pathway | Effect on Production | Reference |

| Expression of exogenous glycosyltransferase | nodC from Mesorhizobium loti | Enables de novo synthesis of chitin oligosaccharides | nih.gov |

| Knockout of UDP-GlcNAc degradation pathway | nagB | Increases intracellular UDP-GlcNAc pool and CHOS yield | nih.gov |

| Introduction of UDP-GlcNAc salvage pathway | - | Further enhances CHOS production | nih.gov |

Future research in this area will focus on optimizing fermentation conditions, exploring different microbial chassis, and employing synthetic biology tools to fine-tune the expression of biosynthetic genes for even higher yields and specific oligosaccharide chain lengths. nih.gov

Conversely, engineering microbial systems for the targeted degradation of chitinous waste into valuable products like chitobiose is another important research avenue. nih.gov This involves the identification and overexpression of highly active and stable chitinases in industrial microorganisms. nih.gov

Development of Advanced Analytical Techniques for Complex Glycan Mixtures

The structural complexity and heterogeneity of glycan mixtures present significant analytical challenges. The development of more sensitive and high-resolution analytical techniques is crucial for advancing our understanding of the roles of specific oligosaccharides like beta-D-glucosaminyl-(1->4)-beta-D-glucosamine.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of chitooligosaccharides. researchgate.net However, the analysis of complex mixtures containing isomers can be challenging. Advanced chromatographic methods, such as porous graphitic carbon (PGC) liquid chromatography, offer improved separation of glycan isomers.

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the characterization of complex glycan mixtures. Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the glycan ions. Future developments in MS technology, such as ion mobility-mass spectrometry (IM-MS), will provide an additional dimension of separation based on the shape of the glycan ions, further enhancing the ability to resolve complex mixtures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of oligosaccharides, including the determination of anomeric configurations and linkage positions. semanticscholar.orgresearchgate.net One- and two-dimensional NMR techniques can provide unambiguous structural assignments of purified oligosaccharides. semanticscholar.org The application of advanced NMR techniques, such as saturation transfer difference (STD) NMR, can also provide insights into the binding of oligosaccharides to their protein receptors.

Exploration of Evolutionary Aspects of Glycan Structure and Function

The widespread presence of chitin and the enzymes that synthesize and degrade it across different kingdoms of life points to a long and complex evolutionary history. nih.govresearchgate.net Understanding the evolutionary aspects of glycan structure and function can provide valuable insights into their biological roles.

Phylogenetic analysis of chitin synthases, the enzymes responsible for chitin biosynthesis, has revealed a complex evolutionary history with instances of gene duplication and horizontal gene transfer. nih.govresearchgate.net Similarly, chitinases, the enzymes that degrade chitin, are classified into different families based on their amino acid sequences, with families 18 and 19 being the most prominent. ijcrar.com Phylogenetic studies of these enzyme families have shown that they have evolved from different ancestors and exhibit distinct structural folds and catalytic mechanisms. ijcrar.comdavidmoore.org.uk

The evolution of chitin-binding domains in chitinases and other proteins is another area of active research. These domains are crucial for the recognition and binding of chitin, and their evolution has likely been driven by the need to interact with different forms of chitin in various biological contexts.

Future research will involve more comprehensive comparative genomic and proteomic studies to trace the evolutionary origins and diversification of chitin-related genes and proteins. This will help to unravel how the structure and function of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine and its polymeric form, chitin, have been shaped by evolutionary pressures in different organisms and ecosystems.

Q & A

Basic Research Questions

Q. What are the most reliable enzymatic assays for quantifying β-D-glucosaminyl-(1→4)-β-D-glucosamine in complex biological matrices?

- Methodological Answer : Use an auto-analyzer assay with coupled enzyme systems (e.g., hexokinase, glucose-6-phosphate dehydrogenase) to measure NADPH formation spectrophotometrically. Calibrate using a single-point standard or full calibration curve, and ensure reagent preparation follows strict protocols (e.g., R1 buffer composition: 21.67 mL total volume with NADP+/ATP/PVP and HK/G6P-DH/PGI enzymes) . For low-concentration samples, adjust dilution factors (e.g., 1:10 to 1:1000) based on estimated glucosamine levels .

Q. How can acid hydrolysis protocols be optimized to release β-D-glucosaminyl-(1→4)-β-D-glucosamine from glycosaminoglycan conjugates?

- Methodological Answer : Incubate samples with 4 M HCl at 100°C for 1 hour to hydrolyze sulfated or acetylated derivatives. Neutralize with 2 M NaOH post-hydrolysis. Validate recovery rates using spiked controls and adjust hydrolysis time/temperature for structurally resistant conjugates (e.g., N-acetylated forms may require longer hydrolysis) .

Advanced Research Questions

Q. What synthetic strategies ensure high-purity β-D-glucosaminyl-(1→4)-β-D-glucosamine for structural studies?

- Methodological Answer : Employ chemo-enzymatic synthesis using glycosyltransferases or engineered enzymes to achieve regio- and stereoselective (1→4) linkages. Purify via HPLC (≥94–99% purity) with C18 reverse-phase columns and confirm structure using NMR (e.g., anomeric proton signals at δ 4.5–5.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How do sulfation patterns at specific hydroxyl groups alter the biological activity of β-D-glucosaminyl-(1→4)-β-D-glucosamine derivatives?

- Methodological Answer : Synthesize sulfated analogs (e.g., 4-O-sulfated or 6-O-sulfated forms) via regioselective chemical sulfation. Compare binding affinities to heparin-binding proteins (e.g., growth factors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, 6-O-sulfation enhances interactions with fibroblast growth factor 2 (FGF-2) .

Q. What experimental approaches resolve contradictions in reported bioactivity data for β-D-glucosaminyl-(1→4)-β-D-glucosamine in tissue engineering?

- Methodological Answer : Standardize in vitro assays by controlling variables such as polymer molecular weight (e.g., ≤2000 Da for chitosan oligosaccharides), degree of deacetylation, and endotoxin levels. Use 3D bioprinting models to assess osteogenic/chondrogenic differentiation, and validate findings with proteomic analysis (e.g., LC-MS/MS for collagen II upregulation) .

Methodological Challenges & Solutions

Q. How can researchers address low sensitivity in detecting trace levels of β-D-glucosaminyl-(1→4)-β-D-glucosamine?